3-(4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
3-(4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C13H13ClN4O3S and its molecular weight is 340.78. The purity is usually 95%.
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Scientific Research Applications
Synthetic Organic Chemistry Applications
One of the primary applications of triazine derivatives in synthetic organic chemistry involves the development of novel synthetic routes and methodologies. For instance, the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions has been demonstrated, showcasing an efficient pathway to these compounds at room temperature (Bandgar & Pandit, 2003). This highlights the versatility of triazine derivatives in facilitating the synthesis of heterocyclic compounds, which are valuable in various chemical syntheses.
Medicinal Chemistry and Therapeutic Applications
Triazine derivatives have shown significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. Research into S-glycosyl and S-alkyl 1,2,4-triazinone derivatives revealed notable anticancer activities against different cancer cell lines, emphasizing the therapeutic potential of triazine compounds in oncology (Saad & Moustafa, 2011). Moreover, novel triazinone derivatives were prepared and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, alongside their mosquito larvicidal activity, indicating their utility in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its precise molecular structure and the presence of functional groups that can interact with proteins or other biological molecules.
Mode of action
The compound’s interaction with its targets would depend on the nature of these targets and the specific functional groups present in the compound. For example, the amino and carboxylic acid groups could potentially form hydrogen bonds with target molecules, influencing their activity .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes, it could inhibit or enhance their activity, thereby affecting the biochemical reactions they catalyze .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of polar groups like carboxylic acid could influence its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets .
Properties
IUPAC Name |
3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-9-4-2-1-3-8(9)7-22-13-17-16-10(5-6-11(19)20)12(21)18(13)15/h1-4H,5-7,15H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKGSVQONBJMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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